5-Chloroquinolin-8-yl 4-iodobenzoate
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Overview
Description
5-Chloroquinolin-8-yl 4-iodobenzoate is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 5th position and an ester linkage to a 4-iodobenzoate moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinolin-8-yl 4-iodobenzoate typically involves the esterification of 5-chloroquinolin-8-ol with 4-iodobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the ester is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloroquinolin-8-yl 4-iodobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom in the 4-iodobenzoate moiety can be replaced by nucleophiles such as amines or thiols.
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of quinolin-8-yl alcohol derivatives.
Scientific Research Applications
5-Chloroquinolin-8-yl 4-iodobenzoate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Material Science: Utilized in the design of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Mechanism of Action
The mechanism of action of 5-Chloroquinolin-8-yl 4-iodobenzoate is primarily related to its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors by mimicking endogenous ligands, leading to modulation of receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Chloroquinolin-8-yl 2-fluorobenzoate: Similar structure with a fluorine atom instead of iodine.
5-Chloroquinolin-8-yl 2,4-dichlorobenzoate: Contains two chlorine atoms on the benzoate moiety.
7-Chloroquinoline Derivatives: Compounds with chlorine substitution at the 7th position of the quinoline ring.
Uniqueness
5-Chloroquinolin-8-yl 4-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C16H9ClINO2 |
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Molecular Weight |
409.60 g/mol |
IUPAC Name |
(5-chloroquinolin-8-yl) 4-iodobenzoate |
InChI |
InChI=1S/C16H9ClINO2/c17-13-7-8-14(15-12(13)2-1-9-19-15)21-16(20)10-3-5-11(18)6-4-10/h1-9H |
InChI Key |
YLNVIPKDACRSCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=CC=C(C=C3)I)Cl |
Origin of Product |
United States |
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